Okaramine N

Description

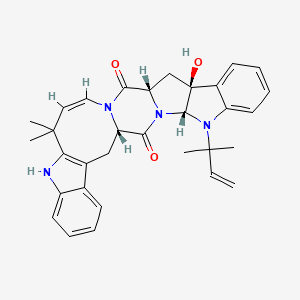

Structure

3D Structure

Properties

Molecular Formula |

C32H34N4O3 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

(1S,4R,12S,14S,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-6,8,10,17,20(28),22,24,26-octaene-2,15-dione |

InChI |

InChI=1S/C32H34N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-16,24-25,29,33,39H,1,17-18H2,2-5H3/b16-15-/t24-,25-,29-,32-/m0/s1 |

InChI Key |

DRFHLOQDCWUMLI-HTLHSIKDSA-N |

Isomeric SMILES |

CC1(/C=C\N2[C@@H](CC3=C1NC4=CC=CC=C34)C(=O)N5[C@H](C2=O)C[C@]6([C@@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

Canonical SMILES |

CC1(C=CN2C(CC3=C1NC4=CC=CC=C34)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

Synonyms |

okaramine N |

Origin of Product |

United States |

Scientific Research Applications

Insecticidal Activity

Okaramine N exhibits significant insecticidal properties, primarily through its action on GluCls, which are critical components of the nervous systems in insects. Research indicates that this compound activates these channels, leading to increased chloride ion influx and subsequent neuronal hyperpolarization, which can result in paralysis and death of the insect.

- Mechanism of Action : this compound's mechanism involves selective activation of GluCls over human GABA receptors, suggesting a potential for safer pest control formulations that minimize toxicity to non-target species, including humans .

- Structure-Activity Relationship : Studies have shown that specific structural features of this compound contribute to its insecticidal efficacy. For instance, the presence of azocine and azetidine rings is crucial for its biological activity. These findings are supported by structure-activity relationship studies that correlate specific molecular modifications with enhanced insecticidal performance .

Biosynthesis and Genetic Regulation

The biosynthesis of this compound involves complex metabolic pathways within the producing fungi. Recent genomic studies have identified key genes responsible for the regulation of Okaramine production in Penicillium species.

- Regulatory Genes : Research has pinpointed several transcription factors and metabolic genes that influence the yield and composition of this compound during fermentation processes. Understanding these regulatory mechanisms could lead to improved yields and more efficient extraction methods .

- Biosynthetic Pathways : Gene knockout experiments have revealed alternative biosynthetic routes that could be leveraged to create novel derivatives of this compound with potentially enhanced insecticidal properties .

Potential Applications in Agriculture

Given its selective action against pest species, this compound presents a promising avenue for developing new insecticides that are less harmful to beneficial insects and human health.

- Crop Protection : The unique mechanism by which this compound operates allows for targeted pest management strategies that could reduce reliance on broad-spectrum insecticides. This specificity is vital for sustainable agricultural practices .

- Integration with Other Biocontrol Methods : The use of this compound could be combined with other biopesticides or integrated pest management (IPM) strategies to enhance overall effectiveness while minimizing environmental impact .

Table 1: Summary of Key Research Findings on this compound

| Study | Findings | Implications |

|---|---|---|

| Nature Communications (2015) | Identified selective activation of GluCl by Okaramine B | Provides insight into insecticidal mechanisms |

| PubMed (2018) | Structure-activity relationship studies reveal critical structural features | Guides future synthetic modifications for enhanced efficacy |

| ACS Chemical Biology (2020) | Biosynthetic regulation identified through genomic analysis | Aids in optimizing production methods for agricultural applications |

Chemical Reactions Analysis

Key Synthetic Pathway and Reaction Steps

The enantioselective total synthesis of okaramine N (1) proceeds through intermediates 2–7 , with Pd(II)-mediated cyclization and retroene reactions as critical steps .

Pd(II)-Mediated Cyclization

This step forms the indoloazacine core, essential for the heptacyclic framework. The Pd(II) catalyst facilitates intramolecular C–N bond formation, enabling regioselective cyclization .

Retroene Reaction

The thermal retroene reaction eliminates a prenyl group, generating the final azocine ring system. This step is pivotal for establishing the compound’s stereochemistry .

Reaction Optimization Data

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Intermediate |

|---|---|---|---|---|

| 1 | Amide coupling | Fmoc activation | 70 | 4 |

| 2 | Pd(II) cyclization | Pd(OAc)₂, DMF, 80°C | 44 | 5 |

| 3 | Deprotection/cyclization | TFA, CH₂Cl₂ | 95 | 6 |

| 4 | Ene reaction/photooxidation | N-methyltriazolinedione, hv | 70* | 7 → 1 |

Stereochemical Control

-

Chiral Centers : Introduced via (S)-tryptophan methyl ester (2) and retained through Pd(II)-mediated cyclization .

-

Photooxidation Selectivity : Ensures functionalization of the tert-prenylated indole without disrupting the diketopiperazine core .

Challenges and Innovations

-

Regioselectivity : Achieved through steric and electronic effects in Pd(II) catalysis .

-

Azocine Formation : The retroene reaction avoids harsh conditions, preserving labile functional groups .

This synthesis highlights the strategic use of transition-metal catalysis and oxidative transformations to construct this compound’s complex architecture. The methodology offers a template for synthesizing related bis-indole alkaloids .

Comparison with Similar Compounds

Functional and Ecological Roles

- Ecological Legacy : Okaramine B persists in soil post-hairy vetch cultivation, suggesting fungal symbiosis or microbial conversion of precursors .

Preparation Methods

Prenylation and Coupling of Tryptophan Derivatives

The synthesis begins with the preparation of two differentially protected tryptophan precursors:

-

N-prenylated (S)-tryptophan methyl ester (2) : Synthesized via reductive amination of L-tryptophan methyl ester with prenal (3-methyl-2-butenal) under hydrogenation conditions.

-

Fmoc-protected N-tert-prenylated tryptophan (3) : Generated by tert-prenylation of the tryptophan amine followed by Fmoc protection.

Coupling these units via standard peptide bond formation (EDCI/HOBt) yields the dipeptide 4 in 70% yield.

Table 1: Initial Coupling and Prenylation Steps

Pd(II)-Mediated Cyclization/Rearrangement

A pivotal step involves Pd(II)-catalyzed cyclization of 4 to form the indoloazacine core 5 . This transformation proceeds via a proposed mechanism involving C–H activation and rearrangement, yielding 5 in 44% yield. The moderate yield underscores the sensitivity of palladium-mediated reactions to steric hindrance from the prenyl groups.

Diketopiperazine Formation

Deprotection of 5 (TFA/CH2Cl2) followed by thermal cyclization generates the hexacyclic diketopiperazine 6 in 95% yield. This high efficiency is attributed to the pre-organization of the linear precursor into a conformation favorable for ring closure.

Late-Stage Functionalization

The final stages involve three sequential transformations:

-

Selective ene reaction : Treatment of 6 with N-methyltriazolinedione (MTAD) selectively functionalizes the less hindered indole subunit, forming an imidazolidinone adduct.

-

Photooxidation : The remaining tert-prenylated indole undergoes singlet oxygen-mediated oxidation to yield hydroperoxide 7 .

-

Thermal retro-ene reaction : Heating 7 induces elimination of MTAD and forms the pyrrole ring, delivering this compound in 70% yield from 6 .

Table 2: Late-Stage Reaction Conditions

| Reaction | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Ene reaction | MTAD, CH2Cl2, 0°C | Imidazolidinone formation | 80% |

| Photooxidation | O2, hν, methylene blue | Hydroperoxide 7 | 75% |

| Retro-ene | Toluene, 110°C | This compound | 70% |

Critical Challenges and Optimizations

Stereochemical Control

The enantioselectivity of the synthesis derives entirely from the use of L-tryptophan as the chiral starting material. Subsequent steps, including prenylation and cyclization, preserve stereochemical integrity without racemization.

Limitations in Diketopiperazine Formation

As noted in parallel syntheses of okaramines J and C, premature closure of the diketopiperazine ring can hinder subsequent cyclizations. Baran’s strategy circumvents this by delaying diketopiperazine formation until after Pd-mediated cyclization.

Yield Bottlenecks

The overall 8% yield stems primarily from the Pd(II) cyclization (44%) and photooxidation (75%) steps. Advances in C–H activation catalysts or alternative oxidation methods could improve efficiency.

Alternative Approaches and Unsuccessful Pathways

Q & A

Q. How can researchers address conflicting reports on this compound’s ecological role in fungal systems?

- Methodological Answer : Conduct ecologically relevant assays (e.g., insect toxicity tests for pesticidal claims) and compare results across species. Use transcriptomics to identify this compound-induced gene expression changes in host organisms. Reconcile findings via systematic reviews, highlighting contextual factors (e.g., fungal life cycle stages) .

Q. What methodologies identify unexplored functional groups in this compound that could enhance bioactivity?

- Methodological Answer : Perform functional group scanning via chemoenzymatic modifications (e.g., acyltransferases for esterification). Use X-ray crystallography to resolve binding modes with target proteins (e.g., ion channels). Apply machine learning models trained on alkaloid databases to predict novel modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.